3-{[(Adamantan-1-yl)methyl]amino}-1-(3-nitrophenyl)propan-1-one
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Overview
Description
3-{[(Adamantan-1-yl)methyl]amino}-1-(3-nitrophenyl)propan-1-one is a complex organic compound that features an adamantane moiety, a nitrophenyl group, and a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Adamantan-1-yl)methyl]amino}-1-(3-nitrophenyl)propan-1-one typically involves multiple steps, starting with the preparation of adamantane derivatives. One common method includes the alkylation of adamantane with a suitable halide, followed by the introduction of the nitrophenyl group through a nitration reaction. The final step involves the formation of the propanone backbone through a condensation reaction with an appropriate ketone.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
3-{[(Adamantan-1-yl)methyl]amino}-1-(3-nitrophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The adamantane moiety can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated adamantane derivatives.
Scientific Research Applications
3-{[(Adamantan-1-yl)methyl]amino}-1-(3-nitrophenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and polymers due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-{[(Adamantan-1-yl)methyl]amino}-1-(3-nitrophenyl)propan-1-one involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to interact with biological membranes, potentially altering their properties. The nitrophenyl group may participate in redox reactions, influencing the compound’s biological activity. The propanone backbone provides structural stability and facilitates the compound’s interaction with various enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Adamantane derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents.
Nitrophenyl compounds: Compounds such as nitrobenzene and nitrophenol, which are used in various chemical syntheses.
Propanone derivatives: Compounds like acetone and methyl ethyl ketone, which are common solvents.
Uniqueness
3-{[(Adamantan-1-yl)methyl]amino}-1-(3-nitrophenyl)propan-1-one is unique due to the combination of its adamantane, nitrophenyl, and propanone moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(1-adamantylmethylamino)-1-(3-nitrophenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c23-19(17-2-1-3-18(9-17)22(24)25)4-5-21-13-20-10-14-6-15(11-20)8-16(7-14)12-20/h1-3,9,14-16,21H,4-8,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJPSNBRAQUCFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNCCC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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